Potassium fluorosulphite

描述

Historical Context and Discovery of the Fluorosulphite Anion

The foundational discovery of the fluorosulphite anion (SO₂F⁻) occurred in 1953, credited to F. Seel and H. Meier. wikipedia.org This discovery opened a new chapter in the investigation of halosulphite ions. Subsequent research has focused on preparing and characterizing various salts of this anion, including those of the alkali metals. A common preparative route for alkali metal fluorosulphites involves the direct reaction of the corresponding metal fluoride (B91410) with liquid sulfur dioxide over a period of several days. wikipedia.org

Significance of Fluorinated Sulfur Compounds in Advanced Inorganic Synthesis

Fluorinated sulfur compounds are a cornerstone of modern inorganic and materials chemistry due to their versatile reactivity. Compounds like sulfur tetrafluoride (SF₄) and sulfur hexafluoride (SF₆) are notable for their applications as fluorinating agents and stable dielectric gases, respectively. iloencyclopaedia.orgresearchgate.netwikipedia.org Sulfur tetrafluoride, in particular, is a valuable reagent for converting oxides and carbonyl groups into their fluorinated counterparts. researchgate.netrsc.org The unique properties imparted by the combination of highly electronegative fluorine with sulfur, such as enhanced stability or specific reactivity, make these compounds indispensable tools for creating novel materials and complex molecules. researchgate.netrsc.org Fluorosulfuric acid, for example, is a powerful catalyst and fluorinating agent in its own right. researchgate.net This broader family of compounds provides the context for understanding the specific research interest in potassium fluorosulphite.

Scope and Research Focus on this compound (KSO₂F)

Research on this compound (KSO₂F) has centered on its role as a specialized fluorinating agent and as a model for studying the structural dynamics of the fluorosulphite anion. One of its most well-documented applications is in the fluorination of phosphonitrilic chlorides, such as decachlorocyclopentaphosphonitrile (N₅P₅Cl₁₀). cdnsciencepub.comresearchgate.net In these reactions, KSO₂F selectively replaces chlorine atoms with fluorine, proceeding in a geminal pattern (where a second fluorine atom preferentially attacks the same phosphorus atom as the first). cdnsciencepub.comresearchgate.netcdnsciencepub.com This reactivity highlights its utility in the controlled synthesis of specific phosphazene derivatives. wikipedia.org

Detailed structural studies have revealed that the fluorosulphite anion in solid KSO₂F is not static. wikipedia.org Instead, it experiences dynamic rotational disorder at room temperature, with the anion turning continuously at a high frequency. wikipedia.org This phenomenon has been a subject of significant academic inquiry, as it complicates precise structural determination by standard X-ray diffraction unless analyses are performed at low temperatures to slow the rotation. wikipedia.org

The synthesis of KSO₂F can be achieved through several methods. Beyond the general method of reacting potassium fluoride with liquid sulfur dioxide, another reported synthesis involves shaking finely ground, dry potassium fluoride with an excess of sulfur dioxide in an autoclave at room temperature. cdnsciencepub.com

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | KSO₂F |

| Molar Mass | 122.16 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 14986-57-3 |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/m | wikipedia.org |

| S-O Bond Length | ~147.8 pm | wikipedia.org |

| S-F Bond Length | >169.0 pm | wikipedia.org |

| Anion Geometry | Tetrahedral (dynamic disorder) | wikipedia.org |

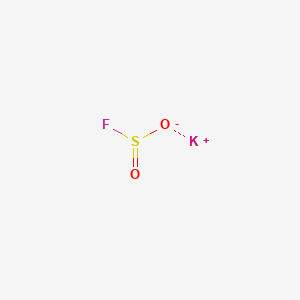

Structure

2D Structure

属性

InChI |

InChI=1S/FHO2S.K/c1-4(2)3;/h(H,2,3);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQWCRMKJYYBKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FKO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933790 | |

| Record name | Potassium sulfurofluoridoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-57-3 | |

| Record name | Potassium fluorosulphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfurofluoridoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium fluorosulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Fluorosulphite

Preparation of KSO₂F from Alkali Metal Fluorides and Sulfur Dioxide

A primary and direct method for synthesizing potassium fluorosulphite involves the reaction between an alkali metal fluoride (B91410), specifically potassium fluoride (KF), and sulfur dioxide (SO₂). This reaction forms the basis of several synthetic approaches.

A well-documented solution-phase method involves the use of acetonitrile (B52724) as a reaction solvent. In this process, potassium fluoride is reacted with sulfur dioxide in acetonitrile. Research has shown that this reaction, when conducted at an elevated temperature, successfully yields single crystals of this compound. rsc.org The resulting product is structurally analogous to potassium chlorate (B79027). rsc.org This approach provides a direct and controlled pathway to obtaining the compound from its fundamental precursors.

High-pressure synthesis, often carried out in an autoclave, is a technique that can be applied to chemical reactions to enhance yield and reaction rates. mpg.deamu.edu.pl The application of pressure is particularly useful for reactions involving gaseous reactants, such as sulfur dioxide. amu.edu.plnih.gov By confining the reaction in a sealed vessel, an autoclave allows for operations at temperatures above the solvent's boiling point, increasing the concentration of gaseous reactants in the solution and thereby accelerating the reaction. psu.edu

While specific literature detailing the synthesis of this compound in an autoclave for enhanced yield is not widely available, this technique is commonly employed for the synthesis of other advanced materials, including fluorinated compounds and various potassium salts under hydrothermal or solvothermal conditions. polimi.itnih.gov The use of a high-pressure apparatus like an autoclave or a diamond anvil cell (DAC) can provide access to novel crystalline phases and compounds that are not formable under ambient conditions. nih.gov For the synthesis of KSO₂F, an autoclave could potentially improve the efficiency of the reaction between potassium fluoride and sulfur dioxide by maintaining a high partial pressure of SO₂.

Evaluation of Novel and Modified Synthesis Routes for KSO₂F

Ongoing research into chemical synthesis aims to develop more efficient, safer, and environmentally friendly methods. For this compound and related salts, several alternative and novel routes have been explored.

One alternative approach is a direct acid-base reaction between fluorosulfonic acid and a potassium salt, such as potassium carbonate or potassium hydroxide, under anhydrous conditions. A more complex, multi-step route involves the neutralization of bis(fluorosulfonyl)imide with an alkali like potassium hydroxide. This neutralization method can be challenging due to the formation of corrosive by-products like hydrogen fluoride (HF) and hydrogen chloride (HCl).

A modified synthesis strategy involves the preparation of an intermediate salt. For instance, ammonium (B1175870) fluorosulphate can be prepared by reacting ammonium fluoride with chlorosulphuric acid. rsc.org The resulting ammonium salt is then dissolved in water and treated with potassium hydroxide. This process yields potassium fluorosulphate, a related compound, with a reported yield of 58%. rsc.org A similar principle could be adapted for fluorosulphite synthesis.

More recently, mechanochemistry has emerged as a sustainable and efficient method for solid-state synthesis. unl.pt This technique uses mechanical energy, typically from ball milling, to induce chemical reactions, often in the absence of a solvent. nih.govd-nb.info Mechanochemical methods have been successfully used to synthesize various fluorinated compounds and other potassium-ion conductors, demonstrating fast reaction times and high yields. polimi.itnih.gov While a specific procedure for this compound has not been detailed, the success of mechanochemistry with related materials suggests its potential as a novel, green alternative to conventional solution-based methods. polimi.itjst.go.jp

Crystallographic and Structural Elucidation of Potassium Fluorosulphite

Crystal System and Space Group Determination for KSO₂F

The definitive determination of a simple crystal system and space group for potassium fluorosulphite at ambient temperatures is significantly complicated by the pronounced dynamic disorder of the fluorosulphite anion within the crystal lattice. While a monoclinic system with a P2₁/m space group has been considered, the overwhelming evidence from crystallographic studies points to a structure dominated by this disorder.

X-ray single-crystal diffraction data for KSO₂F have been collected at various temperatures. nih.gov However, these investigations reveal that the SO₂F⁻ anion does not occupy a fixed orientation in the crystal. Instead, it undergoes rapid reorientation, which averages the scattering data and prevents the assignment of a simple, ordered crystallographic model. The refinement of the crystal structure, therefore, requires complex models that account for this dynamic behavior rather than fitting a conventional space group for a static arrangement. nih.gov

Anionic Geometry and Bonding Parameters of the Fluorosulphite Ion (SO₂F⁻)

The rotational disorder inherent in solid KSO₂F makes the precise experimental determination of the fluorosulphite ion's geometry exceptionally challenging. The measured bond lengths and angles are often an average of multiple orientations, which does not reflect the true geometry of an individual anion.

Direct refinement of X-ray diffraction data for KSO₂F fails to yield reliable S-O and S-F bond lengths due to the persistent rotational disorder. nih.gov Attempts at refinement without accounting for this disorder can result in chemically implausible structural parameters, such as unusually short S-O bonds (~140 pm) and an artificial similarity between S-O and S-F bond lengths, which is indicative of fluorine/oxygen positional disorder. dtic.mil

To establish more accurate values, researchers have relied on low-temperature studies of related, but more ordered, compounds. The analysis of α-CsSO₂F at 93 K, where the dynamic disorder is minimal, provides the best currently available experimental limits for the "true" bond lengths of the SO₂F⁻ anion. nih.gov These findings are consistent with quantum chemical calculations. nih.gov

Table 1: Best Experimental Bond Lengths for the Fluorosulphite (SO₂F⁻) Anion

| Bond | Length (pm) | Source Compound (at 93 K) |

|---|---|---|

| S-O | 147.8(1) | α-CsSO₂F |

| S-F | 169.0(2) | α-CsSO₂F |

Data sourced from studies where rotational disorder is minimized, providing the most reliable experimental values for the anion. nih.govwikipedia.org

Similar to bond lengths, the characterization of bond angles within the SO₂F⁻ anion in KSO₂F is hampered by dynamic disorder. Refinement of disordered models has been shown to produce results that are inconsistent with theoretical predictions. For instance, one refinement model yielded a sum of O-S-O and F-S-O bond angles totaling 331.6°, in sharp contrast to the theoretically predicted value of approximately 314°. dtic.mil This discrepancy underscores the difficulty in extracting accurate geometric parameters from the averaged crystallographic data of KSO₂F. The true geometry is expected to be tetrahedral with the sulfur atom at the center. wikipedia.org

Rotational Disorder Phenomena in Solid-State KSO₂F

The most defining feature of the solid-state structure of KSO₂F is the rotational disorder of the fluorosulphite anion. This phenomenon has been extensively investigated using both spectroscopic and diffraction techniques.

Studies using ¹⁹F solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insight into the nature of the anion's motion. nih.gov At room temperature, the SO₂F⁻ anion in KSO₂F is subject to rapid dynamical disorder. This motion is best modeled as 120° rotational jumps around the ion's C₃-pseudoaxis. nih.gov The frequency of these rotational jumps for KSO₂F at room temperature has been calculated to be 5 x 10⁵ Hz. nih.gov

This dynamic behavior is highly dependent on temperature. As the temperature is lowered, the exchange frequency of these rotational jumps decreases significantly, leading to a preference for a more ordered structure. nih.gov At sufficiently low temperatures, the rapid rotation can be "frozen," resulting in a statically disordered or fully ordered arrangement. wikipedia.org

Table 2: Rotational Jump Frequencies in Alkali Metal Fluorosulphites at Room Temperature

| Compound | Jump Frequency (Hz) |

|---|---|

| KSO₂F | 5 x 10⁵ |

| RbSO₂F | 2 x 10⁵ |

| α-CsSO₂F | 1 x 10⁷ |

| β-CsSO₂F | 5 x 10⁵ |

Data obtained from ¹⁹F solid-state NMR studies. nih.gov

The presence of significant rotational disorder has a profound impact on the refinement of X-ray diffraction data and the resulting structural accuracy. It is considered impossible to obtain reliable structural parameters for the SO₂F⁻ ion from X-ray data as long as this dynamic disorder persists. nih.gov

The key impacts include:

Averaging of Electron Density: The rapid reorientation of the anion smears the electron density, making it difficult to assign precise atomic positions for the oxygen and fluorine atoms.

Inaccurate Bond Lengths: The refined S-O and S-F bond lengths may appear artificially similar or unusually short, which does not represent the true molecular geometry. dtic.mil

Large Thermal Parameters: The disorder is often modeled with large atomic displacement parameters (thermal ellipsoids), which can obscure the underlying structural details. dtic.mil

Ultimately, any attempt to refine the crystal structure of KSO₂F using a simple, static model will not result in a plausible or accurate representation of its solid-state structure. dtic.mil Accurate modeling requires specialized refinement techniques that explicitly account for the dynamic, multi-site nature of the fluorosulphite anion. nih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | KSO₂F |

| Cesium Fluorosulphite | CsSO₂F |

| Rubidium Fluorosulphite | RbSO₂F |

| Potassium Fluoride (B91410) | KF |

| Sulfur Dioxide | SO₂ |

| Sulfuryl Chloride Fluoride | SO₂ClF |

| Potassium Chloride | KCl |

Isostructural Comparisons with Analogous Alkali Metal Fluorosulphites

In contrast to the direct isomorphism observed between the potassium and rubidium salts, cesium fluorosulphite (CsSO₂F) exhibits more complex structural behavior with two known polymorphs, α-CsSO₂F and β-CsSO₂F. The α-phase of cesium fluorosulphite adopts an orthorhombic crystal system with the space group Pnma. This structure is analogous to the barium sulfate (B86663) (BaSO₄) type, where the lone pair of electrons on the sulfur(IV) atom of the fluorosulphite anion effectively substitutes for one of the oxygen atoms in the sulfate tetrahedron. Similar to potassium and rubidium fluorosulphites, the SO₂F⁻ anion in α-CsSO₂F also occupies a position of site symmetry m.

The β-phase of cesium fluorosulphite crystallizes in a rhombohedral system with the space group R3m and is structurally related to cesium chlorate (B79027) (CsClO₃). A key feature of β-CsSO₂F is the disorder of the fluorosulphite anion. The anion occupies a position of 3m site symmetry, which is higher than the inherent Cs point symmetry of the SO₂F⁻ ion itself. This discrepancy necessitates that the anion is disordered within the crystal structure. In this phase, the cesium cation is coordinated by eight fluorosulphite anions.

The following tables provide a comparative overview of the crystallographic data for potassium, rubidium, and the two polymorphs of cesium fluorosulphite.

Table 1: Crystallographic Data for Alkali Metal Fluorosulphites

| Compound | Formula | Crystal System | Space Group | Z |

| This compound | KSO₂F | Orthorhombic | Pnma | 4 |

| Rubidium Fluorosulphite | RbSO₂F | Orthorhombic | Pnma | 4 |

| α-Cesium Fluorosulphite | α-CsSO₂F | Orthorhombic | Pnma | 4 |

| β-Cesium Fluorosulphite | β-CsSO₂F | Rhombohedral | R3m | 3 |

Z = Number of formula units per unit cell

Table 2: Unit Cell Parameters for Alkali Metal Fluorosulphites

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| This compound | 8.62 | 5.84 | 7.35 | 90 | 90 | 90 |

| Rubidium Fluorosulphite | 8.89 | 6.01 | 7.59 | 90 | 90 | 90 |

| α-Cesium Fluorosulphite | 7.910 | 6.661 | 7.989 | 90 | 90 | 90 |

| β-Cesium Fluorosulphite | 6.592 | 6.592 | 8.005 | 90 | 90 | 120 |

Advanced Spectroscopic Characterization of Potassium Fluorosulphite

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For potassium fluorosulphite, ¹⁹F NMR is particularly informative.

¹⁹F NMR Spectroscopic Analysis in Reaction Monitoring

While specific documented examples of ¹⁹F NMR for monitoring reactions involving this compound are not extensively reported in the literature, the principles of this technique are highly applicable. The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, making it an excellent probe for tracking chemical transformations.

In a hypothetical reaction where the fluorosulphite anion (SO₂F⁻) undergoes a chemical change, the chemical shift of the fluorine atom would be expected to change significantly. This is because the chemical shift is highly sensitive to the electronic environment of the nucleus. For instance, if the S-F bond is cleaved or if the oxidation state of the sulfur atom changes, the electron density around the fluorine nucleus will be altered, leading to a different resonance frequency in the ¹⁹F NMR spectrum.

The progress of a reaction could be monitored by acquiring ¹⁹F NMR spectra at different time intervals. The disappearance of the signal corresponding to the fluorine in this compound and the appearance of new signals corresponding to the fluorine-containing products could be quantified to determine the reaction kinetics. The integration of these signals provides a quantitative measure of the relative concentrations of the different fluorine-containing species in the reaction mixture.

Correlation of NMR Data with Anion Rotational Dynamics

The rotational dynamics of the fluorosulphite anion in the solid state or in solution can be investigated using NMR relaxation time measurements. The spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂) are sensitive to the molecular motions that occur on a timescale comparable to the NMR frequency.

In the solid state, variable-temperature NMR studies can provide insights into the motional processes of the SO₂F⁻ anion. As the temperature increases, the anion may undergo reorientational motions, such as rotation about its symmetry axes. These motions can modulate the dipolar and quadrupolar interactions, leading to changes in the NMR lineshape and relaxation times. By analyzing the temperature dependence of the NMR parameters, it is possible to determine the activation energy for these rotational processes.

In solution, the rotational correlation time (τc) of the anion, which is a measure of the time it takes for the molecule to rotate by one radian, can be determined from the relaxation data. This information is valuable for understanding the solvation of the anion and the ion-ion and ion-solvent interactions that hinder its rotational freedom. Studies on other ionic liquids have demonstrated the utility of NMR in probing the translational and rotational dynamics of both cations and anions. rsc.orgnih.gov Similar methodologies could be applied to solutions of this compound to understand the behavior of the SO₂F⁻ anion in different solvent environments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a direct probe of the bonding and structure of a molecule by measuring the energies of its vibrational modes.

Assignment of Characteristic Vibrational Modes of the SO₂F⁻ Anion

The fluorosulphite anion (SO₂F⁻) possesses Cₛ symmetry. A normal coordinate analysis of the SO₂F⁻ anion has been performed, and the experimentally observed vibrational frequencies have been compared with theoretical calculations. researchgate.net The S-F stretching mode is found to be strongly coupled with the SO₂ deformation modes. researchgate.net

The characteristic vibrational modes of the SO₂F⁻ anion in this compound have been assigned based on a combination of theoretical calculations and experimental data. The table below summarizes the key vibrational frequencies and their assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| SO₂ symmetric stretch | - | ~1150 - 1200 |

| SO₂ asymmetric stretch | - | ~1080 - 1120 |

| S-F stretch | - | ~730 |

| SO₂ deformation (scissoring) | - | ~530 |

| SO₂ deformation (wagging) | - | ~480 |

| SO₂ deformation (rocking) | - | ~350 |

Note: The experimental frequencies are approximate and can vary depending on the physical state of the sample (solid, solution) and the specific counter-ion.

A normal coordinate analysis has indicated that the S-F bond is relatively weak, with a stretching force constant of only 1.63 mdyn/Å. researchgate.net This analysis also revealed that there is no highly characteristic S-F stretching mode; instead, the S-F stretch strongly couples with the SO₂ deformation modes and is distributed among the lower frequency modes. researchgate.net

Analysis of Anionic Symmetry from Vibrational Data

The symmetry of the fluorosulphite anion can be inferred from the number of active bands in its infrared and Raman spectra. For a molecule with Cₛ symmetry, all of its vibrational modes are, in principle, both infrared and Raman active. However, the intensity of the bands can vary significantly.

The crystal structure of this compound has been determined to be orthorhombic. rsc.org In the solid state, the local environment of the anion can influence its vibrational spectrum, potentially leading to the splitting of degenerate modes or the activation of modes that would be silent in the gas phase. However, studies have shown that the geometry of the SO₂F⁻ anion in its potassium salt is close to that predicted by theoretical calculations. researchgate.net The good agreement between the calculated and experimentally observed vibrational frequencies further supports the theoretical predictions for the structure of the SO₂F⁻ anion. researchgate.net

Application of Other Advanced Spectroscopic Techniques for Electronic and Molecular Structure

While NMR and vibrational spectroscopy provide a wealth of information about the structure and dynamics of this compound, other advanced spectroscopic techniques could offer deeper insights into its electronic and molecular structure.

X-ray Photoelectron Spectroscopy (XPS) could be employed to probe the core-level electron binding energies of the constituent elements (K, S, O, F). The chemical shifts in these binding energies can provide information about the oxidation states and the local chemical environment of each element. This would be particularly useful in confirming the +4 oxidation state of sulfur in the fluorosulphite anion.

Ultraviolet-Visible (UV-Vis) Spectroscopy is not expected to be particularly informative for this compound, as it is a salt of a non-transition metal and is not colored. Any electronic transitions would likely occur in the deep UV region and would correspond to charge transfer transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy would not be applicable for the direct study of this compound, as all its constituent ions have closed-shell electronic configurations and are therefore diamagnetic.

Theoretical and Computational Investigations of Potassium Fluorosulphite

Ab Initio and Density Functional Theory (DFT) Calculations on the SO₂F⁻ Anion

Ab initio and DFT methods are fundamental to modern computational chemistry, providing a framework for calculating the electronic structure and properties of molecules from first principles. For the fluorosulphite anion, these calculations are crucial for determining its equilibrium geometry, understanding its electronic makeup, and predicting its spectroscopic signatures.

Theoretical calculations have been instrumental in determining the precise geometry of the fluorosulphite anion. Studies employing various levels of theory, including Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and density functional theory with functionals like B3LYP, as well as the high-accuracy coupled-cluster method [CCSD(T)], have been performed to optimize the geometry of the SO₂F⁻ anion.

These computational investigations have revealed a discrepancy with some early experimental crystallographic data for potassium fluorosulphite, which suggested nearly identical S-O and S-F bond lengths. Theoretical models, however, consistently predict a notable difference between the sulfur-oxygen and sulfur-fluorine bond distances. This highlights the power of computational chemistry to refine and, in some cases, correct interpretations of experimental results, especially where issues like crystal lattice effects or disorder may complicate the analysis.

The optimized geometry of the SO₂F⁻ anion is predicted to have a pyramidal structure with Cₛ symmetry. The electronic structure analysis reveals a concentration of negative charge on the more electronegative oxygen and fluorine atoms. The bonding within the anion is characterized by a mix of covalent and ionic character, with the sulfur atom in a formal +3 oxidation state.

Table 1: Representative Calculated Geometrical Parameters for the SO₂F⁻ Anion (Note: The following data is illustrative of typical results from DFT calculations for related small anions, as specific comprehensive data tables for SO₂F⁻ are not widely published.)

| Parameter | Calculated Value |

| S-O Bond Length | ~1.50 - 1.55 Å |

| S-F Bond Length | ~1.65 - 1.70 Å |

| O-S-O Bond Angle | ~105° - 110° |

| O-S-F Bond Angle | ~100° - 105° |

Prediction and Validation of Spectroscopic Parameters

A significant application of ab initio and DFT calculations is the prediction of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are performed by computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations.

For the SO₂F⁻ anion, theoretical frequency calculations are essential for assigning the observed vibrational modes to specific bond stretches and angle bends. The primary vibrational modes would include the symmetric and asymmetric S-O stretching, the S-F stretching, and various bending modes (O-S-O, O-S-F). The calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical methods, generally show good agreement with experimental spectroscopic data, aiding in the structural characterization of compounds containing the fluorosulphite anion.

Table 2: Illustrative Predicted Vibrational Frequencies for the SO₂F⁻ Anion (Note: This data is representative of the types of vibrational modes and frequency ranges expected for this anion based on computational studies of similar species.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1100 - 1200 |

| Symmetric SO₂ Stretch | 950 - 1050 |

| S-F Stretch | 600 - 700 |

| O-S-O Bend | 450 - 550 |

| O-S-F Bends | 300 - 400 |

Molecular Dynamics Simulations for Anionic Rotational Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time evolution of molecular systems, providing insights into the dynamic behavior of ions in different environments, such as in solution or within a crystal lattice. For this compound, MD simulations could be employed to study the rotational dynamics of the SO₂F⁻ anion.

In a condensed phase, the rotational motion of a polyatomic anion like fluorosulphite is hindered by its interactions with neighboring ions. MD simulations can quantify this behavior by calculating rotational autocorrelation functions. From these functions, characteristic rotational correlation times can be determined, which describe how quickly the ion's orientation changes over time.

Such simulations would likely show that the rotational motion of the SO₂F⁻ anion is not free but consists of librations (oscillations about an equilibrium orientation) interspersed with larger-angle rotational jumps. The frequency and nature of these motions would be highly dependent on the temperature and the strength of the electrostatic interactions with the surrounding potassium cations. While specific MD studies on this compound are not prominent in the literature, the methodology has been widely applied to other ionic systems to understand the rotational dynamics of polyatomic anions. aip.orgresearchgate.net

Quantum Chemical Approaches to Bond Energy and Ionicity within the Fluorosulphite System

Quantum chemical methods can be used to analyze the nature of the chemical bonds within the this compound system. This includes quantifying the strength of the covalent bonds within the SO₂F⁻ anion and characterizing the ionic nature of the interaction between the K⁺ cation and the SO₂F⁻ anion.

Bond dissociation energies (BDEs) for the S-O and S-F bonds within the anion can be calculated by determining the energy difference between the intact anion and the fragments formed upon breaking a specific bond. These calculations provide a measure of the intrinsic strength of these covalent bonds.

The interaction between the potassium cation and the fluorosulphite anion is expected to be predominantly ionic. quora.comquora.com The degree of ionicity can be investigated using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM) analysis. These methods partition the electron density among the atoms, allowing for the calculation of partial atomic charges. A large positive charge on the potassium atom (approaching +1) and a corresponding negative charge distributed over the fluorosulphite anion would confirm the high degree of ionic character in the K-SO₂F bond. These analyses also provide insights into the extent of charge transfer and polarization effects that occur upon the formation of the ionic compound from its constituent ions. libretexts.org

Reactivity Mechanisms and Chemical Transformations Involving Potassium Fluorosulphite

Nucleophilic Fluorination Reactions Utilizing KSO₂F

Potassium fluorosulphite, as a source of the fluorosulphite anion (SO₂F⁻), theoretically possesses the capacity to act as a nucleophilic fluorinating agent. However, specific documented applications in the following areas are not found in the available literature.

There are no specific studies or data available in the searched literature detailing the use of this compound (KSO₂F) for the nucleophilic fluorination of halogenated phosphazenes, such as decachlorocyclopentaphosphonitrile (P₅N₅Cl₁₀). While the fluorination of phosphazenes is a known field of study, research typically involves other fluorinating agents like phosphazenium hydrofluorides. nih.govresearchgate.netdtu.dk The reactivity and efficacy of KSO₂F for this particular transformation remain undocumented in the available sources.

No mechanistic investigations concerning the reaction of KSO₂F with phosphazenes, including analyses of geminal versus non-geminal substitution patterns or relative reaction rates, could be found in the searched scientific literature. Such studies are contingent on the reaction itself being established, and as noted, the primary reaction is not documented.

Role of KSO₂F as a Halogen Exchange Reagent in Organic Synthesis

Halogen exchange reactions are a common method for introducing fluorine into organic molecules. thieme-connect.denih.gov While various fluoride (B91410) salts are employed for this purpose, the specific use of KSO₂F is not well-documented.

The conversion of acid chlorides to acyl fluorides is a fundamental transformation in organic synthesis. Numerous reagents, including potassium fluoride (KF) and potassium bifluoride (KHF₂), are known to facilitate this halogen exchange. organic-chemistry.orgorganic-chemistry.orgrsc.org However, a review of the available literature did not yield any specific methods or examples where this compound (KSO₂F) is used as the halogen exchange reagent for this purpose.

The synthesis of sulfamate (B1201201) esters through a sulfur(IV) fluoride exchange mechanism is an area of current chemical research. nih.govresearchgate.netrsc.org This strategy involves the reaction of an alcohol with a sulfur(IV) fluoride reagent, followed by reaction with an amine and subsequent oxidation. Studies in this area have led to the development of novel reagents such as N-methylimidazolium sulfinyl fluoride hexafluorophosphate (B91526) (MISF). nih.govresearchgate.netrsc.org While this demonstrates the utility of S(IV)-F reagents in this synthetic pathway, there is no specific evidence in the searched literature to suggest that this compound (KSO₂F) has been employed for the formation of substituted sulfamate esters.

Exploration of Other Inorganic Reaction Pathways and Selectivity

Comprehensive studies detailing other inorganic reaction pathways involving this compound, or an analysis of its reaction selectivity, are not available in the reviewed literature. Its chemistry remains a niche area without significant documentation of its broader reactivity profile.

Applications in Advanced Chemical Synthesis and Materials Science

Potential as a Selective Fluorinating Agent in Specialized Chemical Processes

No research findings or theoretical studies were identified that describe the potential of potassium fluorosulphite (KSO₂F) as a selective fluorinating agent in specialized chemical processes. The development and application of selective fluorinating agents are significant areas of research, with numerous reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor being extensively studied for their ability to introduce fluorine into complex molecules with high selectivity. researchgate.netnih.govresearchgate.net However, a comprehensive review of the literature on fluorinating agents does not indicate that this compound has been investigated or utilized for this purpose. The reactivity and selectivity of KSO₂F as a fluorine source remain undocumented in the context of modern organic synthesis.

Current Challenges and Future Research Directions

Methodological Advancements in KSO₂F Characterization and Structural Refinement

A primary challenge in the study of potassium fluorosulphite lies in its definitive structural characterization. Early crystallographic studies have been a subject of scientific debate. For instance, room-temperature crystal structures of this compound (KSO₂F) were published in 1999; however, the reported geometries, particularly the nearly identical bond lengths for S-O and S-F, were found to be in sharp contrast with theoretical calculations. google.comresearchgate.net

This discrepancy points to significant challenges in obtaining accurate structural data. Later investigations at low temperatures on various salts of the fluorosulphite anion (SO₂F⁻) revealed that most crystals, including the potassium salt, exhibit varying degrees of oxygen-fluorine disorder. google.com This atomic disorder complicates structural refinement and makes the determination of precise bond lengths and angles exceptionally difficult.

Future research must focus on developing advanced characterization methodologies to overcome these issues. Potential avenues include:

Low-Temperature Crystallography: Further studies at cryogenic temperatures could help minimize atomic thermal motion and reduce site disorder, potentially leading to a more ordered crystal structure and allowing for more accurate refinement.

Advanced Spectroscopic Techniques: The application of modern spectroscopic methods, which are more feasible than ever for studying weakly bonded adducts, could provide complementary data to support or challenge crystallographic findings. researchgate.net

Solid-State NMR: High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could offer insights into the local atomic environments of fluorine, sulfur, and oxygen, helping to resolve the ambiguities caused by crystallographic disorder.

Exploration of Novel Reactivity Pathways and Catalytic Applications

The reactivity of this compound is a largely unexplored domain. While its constituent ions, potassium (K⁺) and fluorosulphite (SO₂F⁻), suggest potential roles in various chemical transformations, dedicated studies are scarce. The fluorosulphite anion is structurally related to other sulfur-containing species, but its unique combination of sulfur in a lower oxidation state (IV), oxygen, and a highly electronegative fluorine atom suggests a distinct chemical behavior that has yet to be systematically investigated.

Future research should be directed toward mapping the fundamental reactivity of KSO₂F. Key areas of exploration include:

Nucleophilic/Electrophilic Reactivity: A systematic study of the SO₂F⁻ anion's behavior as a nucleophile or its potential activation to serve as an electrophilic species.

Redox Chemistry: Investigating the role of this compound in oxidation-reduction reactions, either as an oxidant or a reductant, could open new synthetic pathways.

Catalysis: There is a significant opportunity to explore KSO₂F as a catalyst or catalyst precursor. Its potential to participate in reactions such as fluorination, sulfenylation, or as a component in redox catalysis is currently unknown.

Development of Sustainable Synthesis Strategies for this compound

Information regarding the synthesis of this compound is not widely documented in readily available literature, and existing methods may not align with modern principles of green chemistry. The development of sustainable, efficient, and scalable synthetic routes is a critical challenge for enabling broader research and potential applications of this compound.

Future research efforts should prioritize the development of green synthesis protocols. This could involve:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste.

Use of Benign Solvents: Exploring synthesis in environmentally friendly solvents, such as water or bio-derived solvents, or under solvent-free conditions.

Energy-Efficient Conditions: Developing synthetic methods that proceed under mild conditions (ambient temperature and pressure) to reduce energy consumption.

Readily Available Precursors: Investigating synthesis routes that utilize common, inexpensive, and less hazardous starting materials.

Computational Design and Prediction of KSO₂F-Based Materials

Computational chemistry has proven to be a powerful tool for predicting the properties and structures of novel materials. In the case of this compound, theoretical calculations have already played a crucial role in highlighting discrepancies with early experimental structural data. google.com Quantum chemical calculations at various levels of theory, including RHF, MP2, B3LYP, and CCSD(T), have been used to determine the theoretical geometry of the SO₂F⁻ anion. google.com

The divergence between computational predictions and experimental findings represents a significant current challenge and a key area for future research. This gap suggests that the solid-state environment (crystal packing effects, ionic interactions, disorder) plays a complex role that is not fully captured by gas-phase calculations of the isolated anion.

Future computational work should aim to bridge this gap and guide experimental efforts:

Solid-State DFT Calculations: Employing periodic boundary condition Density Functional Theory (DFT) calculations to model the crystalline structure of KSO₂F, which can more accurately account for solid-state effects and help resolve the structural disorder.

Predictive Modeling: Using computational screening to predict the properties of hypothetical KSO₂F-based materials, such as its electronic band structure, stability, and potential as a component in functional materials.

Reaction Mechanism Elucidation: Modeling potential reaction pathways involving KSO₂F to guide the exploration of its reactivity and catalytic potential, as discussed in section 8.2.

Integration of this compound in Multifunctional Chemical Systems

The potential for integrating this compound into multifunctional systems or advanced materials is entirely unexplored. Its unique chemical formula suggests it could potentially contribute to materials with interesting ionic, redox, or interfacial properties. However, without a foundational understanding of its properties and reactivity, its application remains speculative.

This area represents a long-term goal that builds upon progress in the previously mentioned research directions. Future research could investigate:

Electrolyte Components: Assessing the stability and ionic conductivity of KSO₂F for potential use in electrochemical devices like batteries or capacitors, although this would require significant foundational research.

Functional Polymers: Exploring the use of KSO₂F as a dopant or additive in polymers to modify their chemical or physical properties.

Hybrid Materials: Investigating the synthesis of hybrid organic-inorganic materials incorporating the fluorosulphite moiety to create novel materials with tailored functionalities.

The successful realization of these applications is contingent on first addressing the fundamental challenges in the synthesis, characterization, and understanding of this intriguing but poorly understood compound.

常见问题

Q. Example Table :

| Study | Space Group | Unit Cell (Å) | R-Factor | Notes |

|---|---|---|---|---|

| A (2020) | Pnma | a=8.21, b=6.54, c=7.89 | 0.032 | Anhydrous form |

| B (2023) | P2₁/c | a=7.98, b=6.61, c=8.05 | 0.045 | Hydrate detected |

Literature and Data Sourcing

Q. What strategies ensure comprehensive literature reviews on this compound’s environmental impact?

- Methodological Answer : Use federated search tools ( ) to aggregate data from PubMed, SciFinder, and patent databases. Apply Boolean operators (e.g., "this compound AND ecotoxicity") and filter by study type (e.g., in vivo, in silico). stresses verifying citation chains to avoid missing seminal works .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。